![molecular formula C14H21BrN2O2S B4667855 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4667855.png)
4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide exerts its effects on cells by binding to the protein Hsp90, which is involved in the regulation of many cellular processes. By binding to Hsp90, 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide disrupts its function and leads to the activation of cellular stress pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its potential use as a cancer therapeutic, 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been studied for its effects on other physiological processes. For example, 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have anticonvulsant effects in animal models, suggesting that it could be useful in the treatment of epilepsy. Additionally, 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its specificity for Hsp90. Because 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide binds to Hsp90 specifically, it can be used to study the effects of Hsp90 inhibition on cellular processes without affecting other proteins. However, one limitation of using 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is its relatively low potency compared to other Hsp90 inhibitors. This can make it difficult to achieve the desired effects in experiments.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One area of interest is its potential use in combination with other cancer therapeutics to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms underlying 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide's effects on cellular processes, which could lead to the development of more potent and specific Hsp90 inhibitors. Finally, 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide's effects on other physiological processes, such as its anticonvulsant and anxiolytic effects, could also be further explored.
Applications De Recherche Scientifique
4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-bromo-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could also be useful in cancer treatment.
Propriétés
IUPAC Name |
4-bromo-N-(3-piperidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17/h5-8,16H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRNDIKEAYGOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4667774.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4667797.png)
![N'-[3-(pentyloxy)benzylidene]-2-furohydrazide](/img/structure/B4667801.png)
![2-[(2-methoxyethyl)thio]-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4667809.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B4667820.png)
![1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4667821.png)
![N-{[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4667841.png)
![{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4667849.png)
![4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4667854.png)
![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4667863.png)
![4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4667865.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B4667868.png)